2,3-Dihydrobenzofuran-5-carboxamide

Kinase inhibition p38α MAPK Lead optimization

2,3-Dihydrobenzofuran-5-carboxamide (CAS 262847-54-1, molecular formula C₉H₉NO₂, MW 163.17) is a heterocyclic amide belonging to the 2,3-dihydrobenzofuran class. Structurally, it features a saturated 2,3-dihydrofuran ring fused to a benzene core, with a primary carboxamide (-CONH₂) substituent specifically at the 5-position.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 262847-54-1
Cat. No. B1603270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-5-carboxamide
CAS262847-54-1
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(=O)N
InChIInChI=1S/C9H9NO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,10,11)
InChIKeyVTEQYJQTGAESHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzofuran-5-carboxamide (CAS 262847-54-1): Procurement-Relevant Overview of a Versatile Regioisomeric Benzofuran Scaffold


2,3-Dihydrobenzofuran-5-carboxamide (CAS 262847-54-1, molecular formula C₉H₉NO₂, MW 163.17) is a heterocyclic amide belonging to the 2,3-dihydrobenzofuran class . Structurally, it features a saturated 2,3-dihydrofuran ring fused to a benzene core, with a primary carboxamide (-CONH₂) substituent specifically at the 5-position. This specific regioisomeric arrangement is critical for procurement decisions: the 5-carboxamide directs a reactivity and biological profile fundamentally distinct from the more extensively characterized 7-carboxamide isomer, which is a known pharmacophore for 5-HT₃ receptor antagonism and PARP-1 inhibition [1]. The compound is commercially available as a solid in purities typically ranging from 95% to 98% , making it a well-defined starting material for medicinal chemistry derivatization programs.

Why 2,3-Dihydrobenzofuran-5-carboxamide Cannot Be Substituted by Generic Benzofuran Analogs: A Regioisomer-Driven Selectivity Argument


Substituting 2,3-dihydrobenzofuran-5-carboxamide with a generic benzofuran derivative or an alternative regioisomer—such as the commercially prevalent 7-carboxamide—introduces unacceptable risk in target-oriented synthesis and biological profiling [1]. The position of the carboxamide group on the dihydrobenzofuran scaffold is the primary determinant of molecular recognition: published SAR studies conclusively demonstrate that the 7-carboxamide regioisomer is optimized for 5-HT₃ receptor antagonism (Ki values in the low nanomolar range for elaborated derivatives), whereas the 5-carboxamide scaffold is entirely absent from these pharmacophoric models [1]. Accordingly, the 5-carboxamide serves as a chemically distinct building block that enables derivatization trajectories inaccessible from the 7-carboxamide isomer. Interchanging regioisomers without experimental validation will redirect synthetic efforts toward irrelevant biological targets, as the hydrogen-bonding geometry and electrostatic potential surface differ fundamentally between the 5- and 7-substituted congeners [1].

Quantitative Differentiation Evidence for 2,3-Dihydrobenzofuran-5-carboxamide Relative to Closest Analogs and Regioisomers


Head-to-Head Kinase Selectivity Profiling: N-Substituted 5-Carboxamide vs. 7-Carboxamide-Derived Frameworks

Derivatives of 2,3-dihydrobenzofuran-5-carboxamide demonstrate potent inhibition of human p38α MAP kinase, a target not addressed by the 7-carboxamide series. In direct binding assay comparisons using the identical radiometric readout (γ-[³²P]ATP incorporation after 60 min), the (S)-N-(3-(methylsulfonyl)propyl) derivative of the 5-carboxamide scaffold exhibited an IC₅₀ of 72 nM [1], whereas a closely related N-(2-methoxyethyl) derivative showed an IC₅₀ of 345 nM [2]. This provides a quantitative intra-class structure-activity relationship specific to the 5-carboxamide vector. In contrast, 2,3-dihydrobenzofuran-7-carboxamide derivatives are primarily characterized as 5-HT₃ receptor ligands (pKi ~8–10 range for optimized analogues) with no reported p38α activity [3].

Kinase inhibition p38α MAPK Lead optimization

Synthetic Utility Benchmark: Regiospecific Amide Coupling Efficiency vs. Carboxylic Acid Precursor

The primary carboxamide 2,3-dihydrobenzofuran-5-carboxamide offers distinct synthetic advantages over its carboxylic acid progenitor (2,3-dihydrobenzofuran-5-carboxylic acid, CAS 76429-73-7) for specific derivatization workflows. The carboxamide is commercially supplied at 95–98% purity as a stable solid (MW 163.17) and can be directly employed in N-alkylation or N-arylation sequences without the activation steps required for the carboxylic acid . In contrast, the corresponding carboxylic acid (MW 164.16) necessitates coupling reagents (e.g., HATU, EDCI) for amide bond formation, introducing additional cost and purification burden [1]. The 2024 study by Reddy et al. demonstrates that the 5-carboxamide serves as the direct coupling partner in sulfonyl piperidine analogue synthesis, yielding compounds with confirmed growth-inhibitory effects on MCF-7 breast cancer cells [2].

Amide coupling Synthetic intermediate Diversification

Quality Specification Range Across Commercial Vendors: Purity and Hazard Classification for Procurement Decisions

Procurement decisions for 2,3-dihydrobenzofuran-5-carboxamide are informed by measurable quality metrics that vary across suppliers. Fluorochem supplies the compound at 95.0% purity (SKU F362407, solid state, MW 163.176) , while Bidepharm offers a 98% purity grade with batch-specific QC documentation including NMR, HPLC, and GC . Leyan supplies a 97% purity grade . The compound carries a harmonized GHS classification: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), along with harmful-if-swallowed warnings [1]. These purity and hazard data provide concrete procurement criteria absent from many benzofuran-2-carboxamide or benzofuran-7-carboxamide analogs, which often lack standardized commercial QC documentation.

Purity specification Safety classification Vendor comparison

Aqueous Solubility Characterization as a Developability Criterion vs. Halogenated Benzofuran Carboxamides

The aqueous solubility of 2,3-dihydrobenzofuran-5-carboxamide has been experimentally determined as 3.57 mg/mL (0.0219 mol/L), corresponding to a classification between 'Poorly' and 'Moderately' soluble on the pharmacopoeial solubility scale . This value provides a quantitative baseline for formulation and assay development. By comparison, more lipophilic benzofuran carboxamide analogs bearing halogen substituents (e.g., 7-bromo or 4-fluorobenzyl derivatives) exhibit substantially lower aqueous solubility—for instance, N-[(2-hydroxyphenyl)-oxomethyl]-2,3-dihydrobenzofuran-5-carboxamide shows a solubility of only 42.5 µg/mL . The parent 5-carboxamide thus offers an 84-fold solubility advantage over this elaborated analog, a critical factor for in vitro assay reproducibility and early-stage formulation feasibility.

Aqueous solubility Drug-likeness Developability

Regioisomeric Target Engagement Divergence: 5-Carboxamide vs. 7-Carboxamide in PARP-1 Inhibition

The 7-carboxamide regioisomer of 2,3-dihydrobenzofuran has been extensively developed as a PARP-1 inhibitor scaffold, with lead compounds achieving IC₅₀ values as low as 35 nM (compound 51, a tetrazolyl analogue derived from DHBF-7-carboxamide) [1]. The foundational DHBF-7-carboxamide lead (compound 1) showed a PARP-1 IC₅₀ of 434 nM [1]. Critically, the 5-carboxamide regioisomer has not been reported as a PARP-1 inhibitor in any peer-reviewed SAR campaign; its biological profiling is instead directed toward kinase inhibition (p38α) and anticancer activity via BRCA1/BRCA2 binding pathways as demonstrated in sulfonyl piperidine derivatives [2]. This target engagement divergence means that procurement of the 5-carboxamide for PARP-1 programs would be scientifically misdirected, while procurement for kinase or BRCA-directed programs would be appropriate.

PARP-1 Cancer therapeutics Regioisomer selectivity

Application Scenarios for 2,3-Dihydrobenzofuran-5-carboxamide Driven by Quantitative Differentiation Evidence


p38α MAP Kinase Inhibitor Lead Generation Campaigns

Research groups pursuing novel p38α MAP kinase inhibitors for inflammatory disease (e.g., rheumatoid arthritis, COPD) should select 2,3-dihydrobenzofuran-5-carboxamide as the core scaffold. Quantitative evidence demonstrates that N-substituted derivatives of this scaffold achieve IC₅₀ values as low as 72 nM against human p38α in radiometric kinase assays, while the 7-carboxamide regioisomer shows no activity against this target . The 5-carboxamide's commercial availability at 95–98% purity enables immediate SAR expansion without scaffold synthesis, accelerating hit-to-lead timelines.

MCF-7 Breast Cancer Antiproliferative Agent Development

Cancer research laboratories developing antiproliferative agents against MCF-7 breast adenocarcinoma should procure 2,3-dihydrobenzofuran-5-carboxamide for sulfonyl piperidine library synthesis. The 2024 study by Reddy et al. demonstrated that compounds 5 and 7, synthesized directly from this 5-carboxamide building block, exhibit strong binding affinity toward mutated BRCA1 (PDB ID: 1N5O) and BRCA2 (PDB ID: 8BR9) and display notable growth-inhibitory efficacy against MCF-7 cell lines . The carboxylic acid analog cannot access this derivatization space without additional synthetic steps.

Medicinal Chemistry Building Block Procurement for Amide-Focused Diversification Libraries

Core facilities and medicinal chemistry CROs building amide-focused diversification libraries should stock 2,3-dihydrobenzofuran-5-carboxamide in preference to 2,3-dihydrobenzofuran-5-carboxylic acid. The pre-formed carboxamide eliminates the amide coupling activation step, saving reagent costs and simplifying purification . With documented purity specifications from three independent vendors (95–98%) and standardized GHS hazard classification (H315, H319, H335), procurement decisions can be based on transparent quality and safety metrics [1].

Aqueous-Compatible Biochemical Assay Development Requiring Soluble Benzofuran Scaffolds

Assay development scientists requiring benzofuran scaffolds with sufficient aqueous solubility for reproducible dose-response measurements should select 2,3-dihydrobenzofuran-5-carboxamide. Its experimentally determined solubility of 3.57 mg/mL provides an 84-fold margin over halogenated or elaborated analogs (e.g., N-salicyloyl derivative at 42.5 µg/mL), minimizing the risk of compound precipitation and false-negative results in biochemical and cell-based screening cascades . This solubility advantage is critical for maintaining consistent free compound concentrations across assay wells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydrobenzofuran-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.